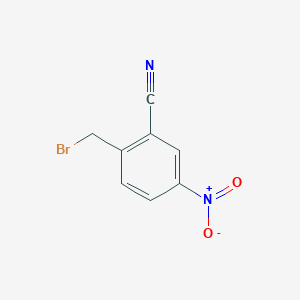
2-(Bromomethyl)-5-nitrobenzonitrile
Übersicht
Beschreibung
- 2-(Bromomethyl)-5-nitrobenzonitrile is a chemical compound with the molecular formula C₈H₅BrN₂O₂ .
- It contains a bromomethyl group, a nitro group, and a benzonitrile moiety.
- The compound is a pale yellow solid.
Synthesis Analysis
- The synthesis of 2-(Bromomethyl)-5-nitrobenzonitrile can be achieved through various methods, including bromination of the corresponding precursor or direct functionalization of the nitrobenzonitrile ring.
Molecular Structure Analysis
- The molecular structure consists of a benzene ring with a bromomethyl group attached at one position and a nitro group at another position.
- The benzonitrile group provides the nitrile functionality.
Chemical Reactions Analysis
- 2-(Bromomethyl)-5-nitrobenzonitrile can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
- It can react with nucleophiles (e.g., amines) or undergo halogen exchange reactions.
Physical And Chemical Properties Analysis
- 2-(Bromomethyl)-5-nitrobenzonitrile is a solid with a melting point around 72-74°C.
- It is flammable, causes skin and eye irritation, and may cause respiratory irritation.
Wissenschaftliche Forschungsanwendungen
-
Ethyl 2-(Bromomethyl)acrylate
- Scientific Field : Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Generally, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcome would be the synthesis of a new organic compound .
-
2-(Bromomethyl)benzonitrile
- Scientific Field : Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : As with the previous compound, the specific method of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcome would be the synthesis of a new organic compound .
-
2-(Bromomethyl)-2-butylhexanal
- Scientific Field : Organic Synthesis and Material Science
- Application : This compound has been used as a building block for the synthesis of various compounds, including chiral alcohols and amino acids. In material science, it has been used as a starting material for the synthesis of various polymers and resins.
- Method of Application : The specific method of application would depend on the particular synthesis being performed.
- Results or Outcomes : The outcome would be the synthesis of a new organic compound or material.
-
Bromomethylation of Thiols
- Scientific Field : Organic Chemistry
- Application : This process enables bromomethyl sulfides as useful building blocks .
- Method of Application : The method involves the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH .
- Results or Outcomes : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
-
Ethyl 2-(Bromomethyl)acrylate
- Scientific Field : Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcome would be the synthesis of a new organic compound .
-
2-(Bromomethyl)phenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine .
- Method of Application : The specific method of application would depend on the particular synthesis being performed .
- Results or Outcomes : o-BBV finds its application as a chemosensor to sense glucose in aqueous .
Safety And Hazards
- The compound is considered hazardous due to its flammability, skin and eye irritation potential, and respiratory effects.
- Proper precautions should be taken during handling and storage.
Zukünftige Richtungen
- Further research could explore alternative synthetic routes, investigate its biological activity, and evaluate its potential applications.
Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟
Eigenschaften
IUPAC Name |
2-(bromomethyl)-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZUXLVICWXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623617 | |
| Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-nitrobenzonitrile | |
CAS RN |
288252-67-5 | |
| Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



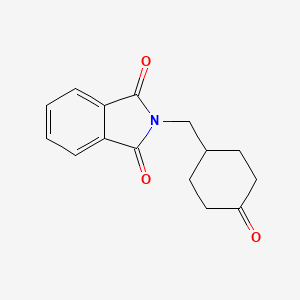
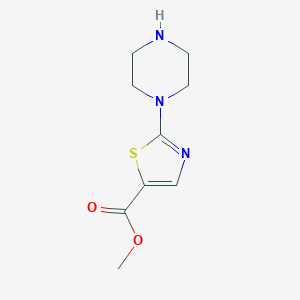
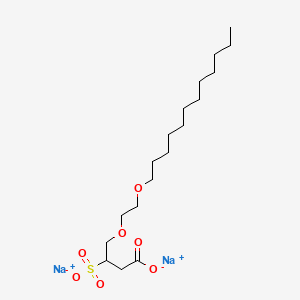
![[1,1':3',1''-Terphenyl]-2-ylboronic acid](/img/structure/B1602909.png)
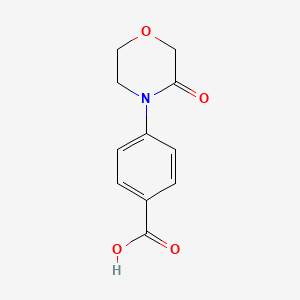
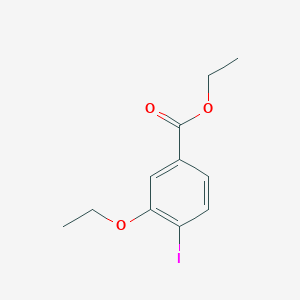
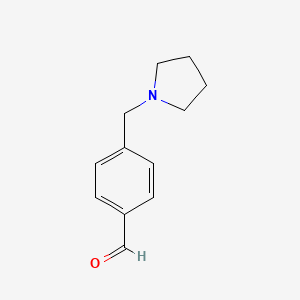
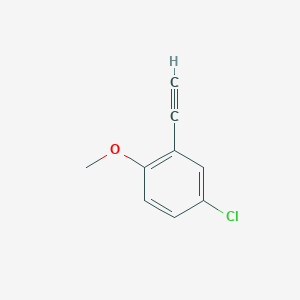

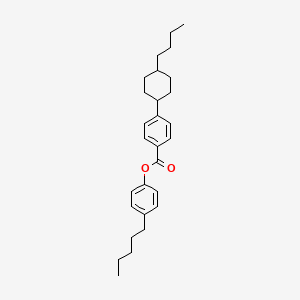
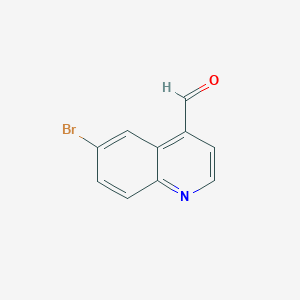
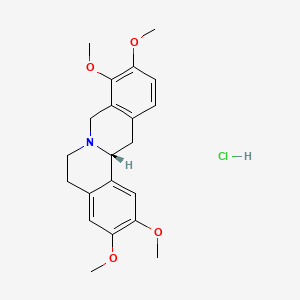
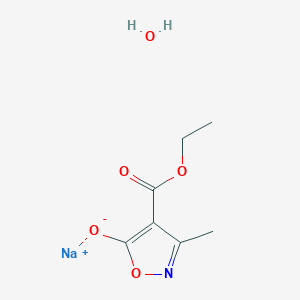
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)